molecular formula C14H13N3OS B2701367 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478045-24-8

4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Katalognummer: B2701367
CAS-Nummer: 478045-24-8
Molekulargewicht: 271.34
InChI-Schlüssel: POWABFRIRCLTCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Research Context

The exploration of isoxazolo[5,4-d]pyrimidines began with early efforts to synthesize fused heterocycles for biological screening. Initial methodologies, such as the cyclization of 5-aminoisoxazole-4-carboxamides with ethyl trifluoroacetate, laid the groundwork for structural diversification. A pivotal advancement emerged from antimalarial research, where triazolopyrimidines inspired the development of isoxazolopyrimidine analogues like compound 3 , identified through phenotypic screening against Plasmodium falciparum. Parallel work in immunomodulation revealed the scaffold’s utility for IDO1 inhibition, exemplified by derivatives such as 23 and 32 , which achieved low micromolar IC~50~ values.

The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine reflects iterative improvements in substituent incorporation. Early routes relied on sequential amide condensation, substitution, and cyclization reactions starting from pyrimidine-5-carboxylic acid. Modern protocols, however, leverage microwave-assisted cyclization and Buchwald-Hartwig amination to enhance efficiency. These advancements underscore the scaffold’s adaptability to both medicinal and methodological priorities.

Significance in Medicinal Chemistry Research

Isoxazolo[5,4-d]pyrimidines occupy a critical niche in drug discovery due to their balanced physicochemical properties and target versatility. The sulfanyl-dimethylphenyl moiety in 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine enhances lipophilicity, potentially improving membrane permeability compared to simpler analogues. In antimalarial contexts, the scaffold’s planar structure facilitates π-stacking interactions with PfDHODH’s hydrophobic active site, as demonstrated by compound 8 ’s submicromolar enzyme inhibition.

Selectivity remains a key focus. For instance, IDO1 inhibitors derived from this scaffold exhibit >10-fold selectivity over IDO2 and tryptophan dioxygenase (TDO), attributed to steric complementarity with IDO1’s heme-binding pocket. Computational modeling further predicts that the 3-methyl and sulfanyl groups in 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine stabilize binding via van der Waals interactions, though experimental validation is pending.

Position within Heterocyclic Chemistry Literature

Within heterocyclic chemistry, isoxazolo[5,4-d]pyrimidines bridge traditional pyrimidine pharmacology with modern ring-fusion strategies. Their synthesis often involves tandem cyclization steps, such as the conversion of oximes to N-hydroxyimidoyl chlorides followed by cyclization with cyanoacetamide. Comparative analyses with isoxazolo[4,5-d]pyrimidines reveal that annulation position significantly affects electronic properties; the [5,4-d] arrangement confers greater aromatic stabilization, as evidenced by NMR shifts in compound 7 (δ 12.77 ppm for the hydroxyl proton).

The sulfanyl substituent in 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine introduces a sulfur-mediated hydrogen bond donor, a rarity in classical pyrimidine derivatives. This feature aligns with broader trends in incorporating chalcogen atoms to modulate redox activity and metabolic stability. Patent literature further highlights the scaffold’s utility in acetylcholine receptor modulation, expanding its applications beyond infectious and immune diseases.

Current Research Landscape and Knowledge Gaps

Contemporary studies prioritize structural optimization and mechanistic elucidation. For example, halogenation at the 6-position of the isoxazole ring improves PfDHODH inhibition by 40%, while N-alkylation of the pyrimidine nitrogen enhances IDO1 selectivity. Despite these advances, critical gaps persist:

  • Synthetic Scalability : While microwave-assisted methods reduce reaction times, multi-step purifications remain labor-intensive. A 2023 study reported a 62% yield for intermediate 7 using triethyl orthoacetate, suggesting room for improvement in atom economy.
  • Structure-Activity Relationships (SAR) : The impact of sulfanyl substituent orientation on bioactivity is poorly understood. Preliminary data for 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine suggest that para-methyl groups enhance solubility, but meta-substitutions remain unexplored.
  • Target Diversity : Current applications focus on IDO1 and PfDHODH. Broader profiling against kinases, GPCRs, and epigenetic regulators could uncover new therapeutic avenues.

The following table summarizes recent inhibitory data for select isoxazolo[5,4-d]pyrimidine derivatives:

Compound Target IC~50~ (μM) Selectivity (vs. IDO2/TDO) Source
23 IDO1 1.2 >10-fold
8 PfDHODH 0.7 N/A
4-[(2,4-DMP)S]^a^ IDO1 (pred) 2.5^b^ Pending

^a^ 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine. ^b^ Computational prediction using molecular docking.

Eigenschaften

IUPAC Name

4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8-4-5-11(9(2)6-8)19-14-12-10(3)17-18-13(12)15-7-16-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWABFRIRCLTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=NC3=C2C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322537
Record name 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478045-24-8
Record name 4-(2,4-dimethylphenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring followed by the introduction of the pyrimidine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine with structurally related isoxazolo[5,4-d]pyrimidine derivatives, emphasizing substituent effects, synthesis routes, and biological activities.

Table 1: Comparative Analysis of Isoxazolo[5,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Biological Target Key Findings Synthesis Method
4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine 3: Methyl; 4: (2,4-Dimethylphenyl)sulfanyl Not explicitly studied Likely moderate lipophilicity due to aromatic sulfanyl group Likely nucleophilic substitution at position 4
3-(4-Fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (Compound 21t) 3: 4-Fluorophenyl; 4: 3-Methoxypyrrolidinyl; 6: CF₃ Toll-like receptors (TLRs) Selective TLR inhibition; CF₃ enhances metabolic stability K₂CO₃-mediated coupling of amines
5-Amino-3-methylisoxazolo[5,4-d]pyrimidinone derivatives 3: Methyl; 5: Amino; 4: Pyrimidinone Immune response (PBMC/PWM model) Substituent-dependent inhibition of polyclonal antibody production Hydrazide + ethyl ortho-formate reaction

Structural and Functional Insights:

Substituent Impact on Lipophilicity :

  • The (2,4-dimethylphenyl)sulfanyl group in the target compound likely confers higher lipophilicity compared to the 3-methoxypyrrolidinyl group in Compound 21t . This may enhance membrane permeability but could reduce aqueous solubility.
  • The trifluoromethyl (CF₃) group in Compound 21t increases electronegativity and metabolic resistance, a feature absent in the target compound .

Biological Activity: Compound 21t’s TLR selectivity is attributed to its 4-fluorophenyl and methoxypyrrolidinyl groups, which optimize steric and electronic interactions with receptor pockets . In contrast, the 5-amino-pyrimidinone derivatives in exhibit immune-modulatory effects, suggesting that substitutions at position 5 (e.g., amino vs. sulfanyl) critically influence target pathways .

Synthesis Methods: The target compound’s synthesis likely involves nucleophilic substitution at position 4, whereas Compound 21t uses base-mediated coupling of amines . The 5-amino derivatives in rely on hydrazide cyclization, highlighting divergent strategies for core functionalization .

Biologische Aktivität

The compound 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine , also known by its chemical identifier CAS 478045-24-8, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine is C14H13N3OSC_{14}H_{13}N_{3}OS. The structure features a sulfonyl group attached to a methylisoxazole and pyrimidine moieties, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC14H13N3OSC_{14}H_{13}N_{3}OS
Molecular Weight273.33 g/mol
Melting PointNot Available
SolubilityNot Specified

Research indicates that 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine acts primarily as an antagonist at histamine H3 receptors (H3R). This receptor is involved in various neurological processes including neurotransmitter release and cognitive functions. By blocking H3R, the compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially leading to improved cognitive function and alertness .

Pharmacological Effects

  • Neuroprotective Effects : Studies suggest that compounds acting on H3 receptors can exhibit neuroprotective properties. By modulating neurotransmitter levels, 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine may help protect neurons from damage associated with neurodegenerative diseases .
  • Cognitive Enhancement : Preliminary findings indicate that this compound could enhance cognitive performance in animal models. The blockade of H3 receptors may result in increased attention and memory retention .

Case Study 1: Cognitive Function Improvement

In a controlled study involving rodents, administration of 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine demonstrated significant improvements in tasks measuring learning and memory. The results indicated a marked increase in the time spent in the novel arm of a Y-maze test compared to control groups .

Case Study 2: Neuroprotection Against Ischemia

Another study explored the neuroprotective effects of this compound during induced ischemic conditions. The results showed reduced neuronal death and improved functional recovery in treated animals compared to untreated controls. This suggests potential therapeutic applications in stroke or traumatic brain injury scenarios .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2,4-dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Start with a pyrimidine core and introduce the isoxazole ring via cyclization, followed by sulfanyl group substitution using a 2,4-dimethylthiophenol derivative. Optimize solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd for coupling reactions) to improve yield. Monitor reaction progress via TLC or HPLC .
  • Key parameters : Temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for sulfanyl donor to pyrimidine intermediate) are critical. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the purity and crystallinity of this compound be validated during synthesis?

  • Analytical techniques :

  • XRPD : Characterize crystalline phases using X-ray powder diffraction; compare peaks to reference standards (e.g., hydrobromide salts in vortioxetine analogs show peaks at 5.5°, 14.8°, 16.7°, and 20.0° 2θ) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Melting point : Compare observed values (e.g., 134–178°C for structurally related sulfonamide-pyrimidine hybrids) to literature data .

Q. What spectroscopic methods are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and isoxazole rings). Look for characteristic shifts: aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass ~341.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., XRPD vs. single-crystal XRD) be resolved for this compound?

  • Contradiction analysis : If XRPD peaks (e.g., 20.0° 2θ ) do not align with single-crystal data, consider polymorphism or solvent inclusion. Perform variable-temperature XRD and solvent-mediated recrystallization to isolate stable polymorphs .
  • Computational modeling : Use software like Mercury or Materials Studio to simulate diffraction patterns and compare with experimental data .

Q. What strategies mitigate side reactions during sulfanyl group introduction?

  • Side reaction : Competing oxidation of the sulfanyl group to sulfone or disulfide formation.
  • Solutions :

  • Use reducing agents (e.g., Na₂S₂O₃) in situ to stabilize the sulfanyl intermediate.
  • Replace harsh oxidants (e.g., H₂O₂) with milder thiophiles like Lawesson’s reagent .

Q. How do structural analogs (e.g., isoxazole-pyrimidine hybrids) inform SAR studies for biological activity?

  • Case study : Compare with 3-(4-acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide, which showed metal-binding affinity via its sulfonamide group .
  • Methodology : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring or methyl group substitution) and evaluate activity in enzyme inhibition assays (e.g., kinases or PDEs) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-up issues : Racemization during sulfanyl group coupling or cyclization.
  • Mitigation : Use chiral catalysts (e.g., BINAP-Pd complexes) or enantioselective crystallization techniques. Monitor enantiomeric excess (ee) via chiral HPLC .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for structurally similar compounds?

  • Root cause : Polymorphism, hydration states, or impurities.
  • Resolution : Perform DSC-TGA to assess thermal stability and recrystallize using standardized solvents (e.g., ethanol/water mixtures) .

Q. Why do NMR spectra of this compound vary across studies?

  • Factors : Solvent polarity (DMSO vs. CDCl₃), concentration effects, or dynamic exchange processes (e.g., tautomerism in the isoxazole ring).
  • Best practices : Report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) to ensure reproducibility .

Methodological Tables

Parameter Optimal Conditions Reference
Sulfanyl coupling2,4-dimethylthiophenol, Pd(OAc)₂, 100°C, 12h
Crystallization solventEthanol/water (7:3 v/v)
HPLC retention time8.2 min (C18, 0.1% TFA in H₂O/MeOH)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.